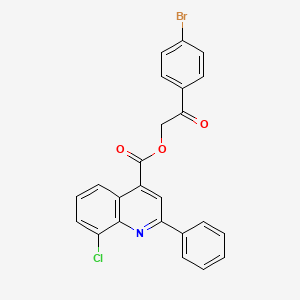
1,2,5-Triphenylpyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Triphenylpyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with three phenyl groups and an aldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,5-Triphenylpyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Schulte-Reisch reaction, where 1,4-diphenylbuta-1,3-diyne reacts with aniline in the presence of a copper chloride catalyst . This method is advantageous as it increases yield, reduces reaction temperature, and shortens reaction time compared to traditional methods.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Triphenylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 1,2,5-Triphenylpyrrole-3-carboxylic acid.
Reduction: 1,2,5-Triphenylpyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2,5-Triphenylpyrrole-3-carbaldehyde has several applications in scientific research:
Fluorescent Probes: It is used in the development of fluorescent probes for the detection of carbon dioxide due to its aggregation-enhanced emission properties.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its structural framework is explored for the development of new therapeutic agents, particularly in the field of anticancer and antimicrobial research.
Mecanismo De Acción
The mechanism by which 1,2,5-Triphenylpyrrole-3-carbaldehyde exerts its effects is primarily related to its ability to interact with specific molecular targets. For instance, in fluorescent probes, the compound’s aggregation state influences its emission properties. The disaggregation process triggered by the presence of carbon dioxide leads to a significant decrease in fluorescence intensity . This property is exploited for the selective and real-time detection of carbon dioxide.
Comparación Con Compuestos Similares
Similar Compounds
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde: This compound has similar structural features but with methyl groups instead of phenyl groups.
1,2,5-Triphenylpyrrole: Lacks the aldehyde group, which significantly alters its chemical reactivity and applications.
Uniqueness
1,2,5-Triphenylpyrrole-3-carbaldehyde is unique due to the presence of both phenyl groups and an aldehyde group, which confer distinct electronic and steric properties. These features enhance its utility in various applications, such as fluorescent probes and organic electronics, where specific structural attributes are crucial for performance.
Propiedades
Fórmula molecular |
C23H17NO |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1,2,5-triphenylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C23H17NO/c25-17-20-16-22(18-10-4-1-5-11-18)24(21-14-8-3-9-15-21)23(20)19-12-6-2-7-13-19/h1-17H |
Clave InChI |
HIHNQYHPOUWQMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid](/img/structure/B12467155.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467159.png)
![ethyl 4-[({[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12467166.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12467185.png)

![3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B12467199.png)

![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467220.png)
![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467229.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(naphthalen-1-yloxy)phenyl]cyclohexanecarboxamide](/img/structure/B12467237.png)
![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12467253.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,3,5-trimethyl-1H-pyrazol-4-amine](/img/structure/B12467265.png)
